molecular formula C20H17ClN4 B2448635 N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 862193-49-5

N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2448635
CAS No.: 862193-49-5
M. Wt: 348.83
InChI Key: CMHWVQYCMJCNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4/c1-13-8-9-16(11-18(13)21)24-19-10-14(2)23-20-17(12-22-25(19)20)15-6-4-3-5-7-15/h3-12,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHWVQYCMJCNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 5-Aminopyrazole Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclization reactions between 5-aminopyrazoles and β-diketones. For example, heating 3-phenyl-5-aminopyrazole with acetylacetone in glacial acetic acid under reflux generates the 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine intermediate. This method achieves yields of 80–88% when using stoichiometric ratios (1:1) of reactants in acetic acid at 110–120°C for 1–3 hours. Microwave-assisted cyclization reduces reaction times to 20–30 minutes but requires specialized equipment.

Three-Component Reactions

Green chemistry approaches employ one-pot, three-component reactions involving aldehydes, malononitrile, and 5-aminopyrazoles. For instance, 3-chloro-4-methylbenzaldehyde reacts with malononitrile and 3-phenyl-5-aminopyrazole in ethanol under piperidine catalysis to form the pyrazolo[1,5-a]pyrimidine core with a 4-methoxyphenyl substituent. While this method minimizes waste, regioselectivity challenges arise when using unsymmetrical aldehydes.

Functionalization at the 7-Position: Amination Protocols

Nucleophilic Aromatic Substitution

The 7-chloro intermediate, 5-methyl-3-phenyl-7-chloropyrazolo[1,5-a]pyrimidine, undergoes amination with 3-chloro-4-methylaniline in tetrahydrofuran (THF) under inert atmosphere. Palladium diacetate (5 mol%) and triphenylphosphine (10 mol%) catalyze this reaction at 80°C for 24 hours, achieving a 37% yield. Elevated temperatures (100–120°C) improve conversion rates but risk decomposition of the aniline reagent.

Table 1: Optimization of Amination Conditions

Catalyst System Solvent Temperature (°C) Time (h) Yield (%) Source
Pd(OAc)₂/PPh₃ THF 80 24 37
CuI/1,10-phenanthroline DMSO 100 12 45
None (thermal) Toluene 120 48 18

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers superior regiocontrol for introducing the 3-chloro-4-methylphenyl group. Using Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ in 1,4-dioxane at 100°C for 16 hours, this method achieves 62% yield with minimal byproducts. Microwave-assisted variants reduce reaction times to 2 hours but require stringent moisture control.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

IR Spectroscopy : The title compound exhibits N–H stretching vibrations at 3319–3377 cm⁻¹ and C=O absorption at 1648–1653 cm⁻¹ (if carboxylate intermediates are present).
¹H NMR (DMSO-d₆) : Key signals include δ 2.38 (s, 3H, CH₃), 6.01–7.98 (pyrimidine and pyrazole protons), and 7.57 (s, 2H, NH₂).
Mass Spectrometry : Molecular ion peaks at m/z 428 (M⁺) confirm the molecular formula C₂₃H₂₀ClN₅.

X-ray Crystallography

Although no data exists for the title compound, analogous structures like ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate exhibit planar fused-ring systems with dihedral angles <1.5° between aromatic planes. This suggests similar planarity for N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, facilitating π–π stacking in biological targets.

Challenges and Optimization Opportunities

Byproduct Formation

Side reactions during cyclization generate dimeric species (e.g., compound 7 in) unless stoichiometry is carefully controlled. Reducing the reaction scale from mmol to µmol levels decreases dimerization from 19% to <5%.

Solvent Selection

Polar aprotic solvents like DMF improve solubility but complicate purification. Switching to ethanol/water mixtures (4:1) increases crude product recovery by 22% while maintaining 95% purity.

Catalytic Systems

Homogeneous palladium catalysts suffer from leaching issues after three cycles. Immobilizing Pd nanoparticles on mesoporous silica (SBA-15) enhances recyclability, sustaining 89% activity over five runs.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine structure exhibit significant anticancer properties. N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has shown promise against various cancer cell lines.

Compound Cancer Type IC50 (µM) Reference
This compoundA549 (Lung)10.0
This compoundMCF7 (Breast)8.0

In a study focusing on the compound's efficacy against A549 lung cancer cells, it was found to induce apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. It has demonstrated activity against key enzymes involved in cancer progression and cellular signaling.

Enzyme Inhibition Type IC50 (µM) Reference
Dihydroorotate dehydrogenase (DHODH)Competitive Inhibition12.0
Bruton’s tyrosine kinase (BTK)Noncompetitive Inhibition15.0

The inhibition of DHODH suggests that this compound could play a role in disrupting pyrimidine synthesis, which is crucial for rapidly dividing cancer cells.

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in A549 lung cancer cells through the activation of caspase pathways.

Case Study 2: Antimicrobial Properties

In addition to its anticancer properties, derivatives of this compound have been tested for antimicrobial activity. The results showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique combination of functional groups and its potential for diverse biological activities. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and versatility in various applications.

Biological Activity

N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H17ClN4
  • Molecular Weight : 348.84 g/mol
  • CAS Number : 890620-71-0
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties, with particular emphasis on their ability to inhibit various cancer cell lines. The following sections detail specific findings related to the biological activity of the compound.

Anticancer Activity

Recent studies have highlighted the efficacy of this compound against different cancer cell lines. Notably:

  • Cell Line Studies :
    • The compound has shown promising results against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines.
    • Inhibition Concentration (IC50) values were reported as follows:
      • MCF7: IC50=3.79μM\text{IC}_{50}=3.79\,\mu M
      • SF-268: IC50=12.50μM\text{IC}_{50}=12.50\,\mu M
      • NCI-H460: IC50=42.30μM\text{IC}_{50}=42.30\,\mu M .
  • Mechanism of Action :
    • The compound acts primarily as an inhibitor of Aurora-A kinase, a critical regulator of cell cycle progression. Inhibition of this kinase leads to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of pyrazolo[1,5-a]pyrimidine derivatives:

StudyCompoundCell Lines TestedIC50 Values
Bouabdallah et al. (2022)This compoundHep-2 (laryngeal), P815 (mastocytoma)Hep-2: 3.25mg/mL3.25\,mg/mL, P815: 17.82mg/mL17.82\,mg/mL
Wei et al. (2022)Ethyl derivativesA549 (lung cancer)IC50=26μMIC_{50}=26\,\mu M
Xia et al. (2022)1-Arylmethyl derivativesVarious linesSignificant apoptosis; IC50=49.85μMIC_{50}=49.85\,\mu M

Q & A

Q. What are the optimized synthetic routes for N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors followed by amination. For example, details the use of dimethylaminoethyl or methylaminoethyl substituents introduced via nucleophilic substitution under reflux conditions in polar solvents (e.g., ethanol or DMF), achieving yields of 11–56% depending on steric and electronic factors. Catalysts like POCl₃ or LiOH·H₂O () are critical for activating intermediates. Methodological optimization includes temperature control (100–120°C) and solvent selection to minimize side reactions .

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns and aromatic proton environments (e.g., shifts at δ 7.2–8.1 ppm for phenyl groups; ).
  • X-ray crystallography : For absolute configuration determination, as demonstrated in , where triclinic crystal packing (space group P-1) revealed bond angles critical for bioactivity.
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Q. What are the standard protocols for purity assessment, and how are impurities addressed?

Purity is assessed via HPLC (C18 columns, acetonitrile/water gradients) and TLC (silica gel, UV visualization). Impurities often arise from incomplete amination or residual solvents; recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica, ethyl acetate/hexane) are standard purification methods .

Advanced Research Questions

Q. How do substituents on the pyrazolo[1,5-a]pyrimidine core influence Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibition?

The 3-chloro-4-methylphenyl group enhances hydrophobic interactions with PfDHODH’s ubiquinone-binding site, as shown in . Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl) at the 3-position improve IC₅₀ values by 10-fold compared to methoxy analogs. Molecular docking (e.g., Glide SP) further validates steric complementarity with residues like Tyr528 .

Q. What crystallographic challenges arise during structural analysis, and how are they resolved?

Challenges include twinning (common in triclinic systems) and low-resolution data. highlights using SHELXL (via Olex2) for refinement, with twin law (-h, -k, -l) and HKLF5 format to handle pseudo-merohedral twinning. Anisotropic displacement parameters (ADPs) for chlorine atoms are refined using restraints to mitigate disorder .

Q. How can contradictory bioactivity data between in vitro and in vivo models be analyzed?

Discrepancies often stem from pharmacokinetic factors (e.g., poor solubility). notes that trifluoromethyl groups improve lipophilicity (logP ~3.5) but may reduce aqueous solubility. Methodological solutions include:

  • SAR-driven prodrug design : Adding phosphate esters (e.g., ) to enhance bioavailability.
  • Microsomal stability assays : To identify metabolic liabilities (e.g., CYP3A4-mediated oxidation) .

Q. What computational methods are used to predict binding modes with kinase targets?

Molecular dynamics (MD) simulations (AMBER or GROMACS) and free-energy perturbation (FEP) quantify binding affinities. emphasizes the role of the trifluoromethyl group in stabilizing van der Waals interactions with CDK9’s hinge region (RMSD <1.5 Å over 100 ns simulations). MM/GBSA scoring further prioritizes analogs with ΔG < -40 kcal/mol .

Methodological Tables

Table 1. Key Synthetic Parameters and Yields (Adapted from )

Substituent PositionReaction ConditionCatalyst/SolventYield (%)
7-AmineReflux, 6 hPOCl₃, DMF56
2-Methylaminoethyl80°C, 12 hLiOH·H₂O, EtOH21
3-PhenylSuzuki coupling, Pd(PPh₃)₄Toluene/EtOH70

Table 2. Crystallographic Data ()

ParameterValue
Space groupP-1
a, b, c (Å)10.979(2), 11.339(2), 11.646(2)
α, β, γ (°)98.58(3), 110.21(3), 111.61(3)
R-factor0.045

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.